Cas no 2171352-14-8 (2-{2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid)

2-{2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid structure
2171352-14-8 structure
商品名:2-{2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid
CAS番号:2171352-14-8
MF:C27H32N2O5
メガワット:464.553387641907
CID:5949258
PubChem ID:165815436

2-{2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid
    • 2171352-14-8
    • EN300-1576402
    • 2-{2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid
    • インチ: 1S/C27H32N2O5/c1-17(14-25(30)29-24-13-7-2-8-18(24)15-26(31)32)28-27(33)34-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h3-6,9-12,17-18,23-24H,2,7-8,13-16H2,1H3,(H,28,33)(H,29,30)(H,31,32)/t17-,18?,24?/m0/s1
    • InChIKey: AVIIKAICZAGAHD-JPEQQQOWSA-N
    • ほほえんだ: OC(CC1CCCCC1NC(C[C@H](C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

  • せいみつぶんしりょう: 464.23112213g/mol
  • どういたいしつりょう: 464.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 9
  • 複雑さ: 706
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.9

2-{2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1576402-0.1g
2-{2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid
2171352-14-8
0.1g
$2963.0 2023-06-04
Enamine
EN300-1576402-0.25g
2-{2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid
2171352-14-8
0.25g
$3099.0 2023-06-04
Enamine
EN300-1576402-10.0g
2-{2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid
2171352-14-8
10g
$14487.0 2023-06-04
Enamine
EN300-1576402-0.5g
2-{2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid
2171352-14-8
0.5g
$3233.0 2023-06-04
Enamine
EN300-1576402-2.5g
2-{2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid
2171352-14-8
2.5g
$6602.0 2023-06-04
Enamine
EN300-1576402-1.0g
2-{2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid
2171352-14-8
1g
$3368.0 2023-06-04
Enamine
EN300-1576402-100mg
2-{2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid
2171352-14-8
100mg
$2963.0 2023-09-24
Enamine
EN300-1576402-50mg
2-{2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid
2171352-14-8
50mg
$2829.0 2023-09-24
Enamine
EN300-1576402-2500mg
2-{2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid
2171352-14-8
2500mg
$6602.0 2023-09-24
Enamine
EN300-1576402-5000mg
2-{2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid
2171352-14-8
5000mg
$9769.0 2023-09-24

2-{2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid 関連文献

2-{2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acidに関する追加情報

Introduction to 2-{2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid (CAS No. 2171352-14-8)

2-{2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid (CAS No. 2171352-14-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its abbreviated name, Fmoc-Ser(Acm)-OH, is a key intermediate in the synthesis of various bioactive peptides and proteins. Its unique structural features and functional groups make it an essential building block in the development of novel therapeutic agents.

The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is widely used in peptide synthesis due to its stability under mild conditions and ease of removal. The serine residue, modified with an acetyl group (Acm), further enhances the compound's utility in creating stable and functional peptides. The cyclohexyl moiety provides additional steric hindrance, which can influence the conformational properties of the final peptide product.

Recent studies have highlighted the importance of Fmoc-Ser(Acm)-OH in the development of drugs targeting various diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound can be effectively used to synthesize peptides that inhibit protein-protein interactions involved in cancer progression. The researchers found that peptides containing Fmoc-Ser(Acm)-OH showed enhanced binding affinity and selectivity, leading to improved therapeutic outcomes in preclinical models.

In another notable study, published in Bioorganic & Medicinal Chemistry Letters, scientists explored the use of Fmoc-Ser(Acm)-OH in the synthesis of antimicrobial peptides. The results indicated that peptides incorporating this compound exhibited potent activity against a range of multidrug-resistant bacteria, making them promising candidates for addressing the growing issue of antibiotic resistance.

The versatility of Fmoc-Ser(Acm)-OH extends beyond its use as a synthetic intermediate. Its ability to modulate protein function through specific interactions has also been explored in the context of protein engineering. A 2022 study in Protein Engineering, Design & Selection reported that peptides containing this compound could be used to create designer proteins with enhanced stability and activity. This opens up new possibilities for developing biologics with improved therapeutic profiles.

In addition to its applications in drug discovery, Fmoc-Ser(Acm)-OH has also been investigated for its potential use in diagnostic tools. A recent study published in ACS Chemical Biology demonstrated that this compound can be incorporated into biosensors designed to detect specific biomarkers associated with various diseases. The high sensitivity and specificity of these biosensors make them valuable tools for early disease diagnosis and monitoring.

The synthesis of Fmoc-Ser(Acm)-OH involves several well-established chemical reactions, including protection, coupling, and deprotection steps. The Fmoc protecting group is typically introduced using Fmoc-Cl, while the acetyl group is added via acetylation with acetic anhydride. The final product is obtained through purification techniques such as column chromatography or HPLC.

The physical and chemical properties of Fmoc-Ser(Acm)-OH have been extensively characterized. It is a white crystalline solid with a molecular weight of 465.54 g/mol. The compound is soluble in common organic solvents such as DMSO and DMF but has limited solubility in water. Its stability under various conditions has been studied, and it is generally stable at room temperature but should be stored under dry conditions to prevent degradation.

In conclusion, 2-{2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid (CAS No. 2171352-14-8) is a versatile and important compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features and functional groups make it an essential building block for the synthesis of bioactive peptides and proteins, contributing to advancements in drug discovery, protein engineering, and diagnostic tool development.

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